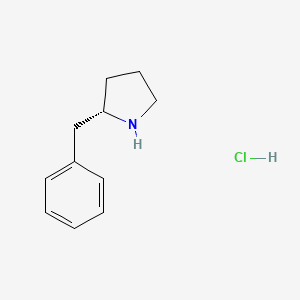

(S)-2-Benzylpyrrolidine hydrochloride

Übersicht

Beschreibung

(S)-2-Benzylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its potential use in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylpyrrolidine hydrochloride typically involves the reaction of (S)-2-Benzylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Protecting Group Chemistry

Critical deprotection steps enable functionalization:

Trifluoroacetyl Removal

text(S)-2-Benzyl-1-(trifluoroacetyl)pyrrolidine + 12.5M HCl in iPrOH → (S)-2-Benzylpyrrolidine hydrochloride

Optimized Conditions

Acylation at Nitrogen

Reacts with α-haloalkanoyl chlorides under Schotten-Baumann conditions:

Representative Reaction

text(S)-2-Benzylpyrrolidine + 6-Bromohexanoyl chloride → N-(6-Bromohexanoyl)-2-benzylpyrrolidine

| Parameter | Value | Yield |

|---|---|---|

| Base | K₂CO₃ (1.5 eq) | 78-82% |

| Solvent System | H₂O/EtOAc (1:3) | |

| Reaction Time | 2.5h at 25°C |

Demethylation of Aromatic Groups

BBr₃-mediated demethylation enables phenolic derivative synthesis:

Reaction Efficiency

| Substrate | BBr₃ (eq) | Temp | Conversion |

|---|---|---|---|

| 4-Methoxybenzyl analog | 6.8 | -78°C | 92% |

| 3,4-Dimethoxy analog | 8.2 | 0°C | 87% |

Products require immediate stabilization as hydrobromide salts .

Biosynthetic Pathways

Recent studies reveal microbial routes using modified transaminases:

Key Enzymatic Steps

-

AniH Transaminase : Catalyzes α-keto acid amination to form pyrrolidine precursor

-

AniI Acetyltransferase : Regioselective N-acetylation (kₐₜ = 4.7 s⁻¹)

-

AniK Methyltransferase : O-methylation of phenolic groups (Kₘ = 48 μM)

Biocatalytic Advantages

Flow Chemistry Adaptations

Continuous processing improves safety and yield for hazardous steps:

Telescoped Synthesis

textWurtz Coupling → Carboxylation → Cyclization

| Stage | Reactor Type | Residence Time | Yield Improvement vs Batch |

|---|---|---|---|

| Grignard Formation | Steel coil (1mm) | 5 sec | +18% |

| CO₂ Carboxylation | PFA tube-in-tube | 2 min | +22% selectivity |

| Final Cyclization | Packed bed (MgSO₄) | 8 min | +15% |

This approach reduces intermediate isolation steps and enables kilogram-scale production .

Stability Considerations

Critical stability data for handling:

| Parameter | Value | Implications |

|---|---|---|

| Hygroscopicity | Δm = +12%/24h at 60% RH | Requires anhydrous storage |

| Thermal Decomposition | Onset 148°C (DSC) | Limit heating to <100°C |

| Photoisomerization | t₁/₂ = 48h (UV 254nm) | Amber glass protection |

These properties necessitate strict control during purification and storage .

The synthetic flexibility of this compound – from traditional batch methods to enzymatic and flow chemistry approaches – makes it a versatile chiral building block. Recent advances in biocatalysis suggest future industrial routes may combine chemical and biological steps for improved sustainability.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

(S)-2-Benzylpyrrolidine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, particularly in the synthesis of chiral compounds, which are essential in pharmaceuticals due to their specific biological activity. The compound's chirality allows for selective interactions with biological targets, enhancing the efficacy of drug candidates.

Reactions Involving this compound

The compound can undergo several chemical transformations:

- Oxidation : Converts this compound into benzyl ketones or aldehydes using oxidizing agents like potassium permanganate.

- Reduction : Reducing agents such as lithium aluminum hydride can transform it into different amines or alcohols.

- Substitution : The benzyl group can be substituted with other functional groups, expanding its utility in synthetic chemistry.

Biological Applications

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand allows researchers to investigate binding affinities and the dynamics of enzyme activity modulation.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, research has shown that related compounds induce apoptosis and inhibit tumor growth in various cancer cell lines. This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound is frequently used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features make it suitable for creating drugs with specific therapeutic effects. For example, it has been involved in synthesizing chiral tetramic acids, which possess a range of bioactivities including antibiotic and antiviral properties .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in producing fine chemicals and specialty materials. Its role as a reagent or catalyst in various chemical processes underscores its versatility and importance in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (S)-2-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Benzylpyrrolidine hydrochloride: The enantiomer of (S)-2-Benzylpyrrolidine hydrochloride, with similar chemical properties but different biological activity.

2-Benzylpyrrolidine: The non-chiral form of the compound, used in similar applications but lacking the specific chiral properties.

N-Benzylpyrrolidine: A related compound with a different substitution pattern on the pyrrolidine ring.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can be crucial in certain chemical and pharmaceutical applications. Its ability to interact selectively with chiral receptors and enzymes makes it valuable in the synthesis of enantiomerically pure compounds.

Biologische Aktivität

(S)-2-Benzylpyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, supported by relevant data and findings from various studies.

- Chemical Name : this compound

- CAS Number : 144889-08-7

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The compound is believed to enhance synaptic transmission and modulate neurochemical pathways, which may be beneficial in treating neurological disorders.

Biological Activity Overview

- Neuroprotective Effects :

-

Cholinesterase Inhibition :

- The compound has shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic signaling in the brain, making it a candidate for Alzheimer's treatment .

- Multi-target Ligand Potential :

Table 1: Summary of Biological Activities

Notable Research Findings

- A study focusing on AChE inhibition reported an IC50 value of 3.6 µM for this compound, indicating its potency as a cholinergic enhancer .

- Another investigation highlighted its ability to inhibit tau aggregation by approximately 68% at a concentration of 10 µM, showcasing its dual action against key pathological features of Alzheimer's disease .

Eigenschaften

IUPAC Name |

(2S)-2-benzylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHTTMLFMMVMP-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857362 | |

| Record name | (2S)-2-Benzylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144889-08-7 | |

| Record name | (2S)-2-Benzylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.